4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid, also known as TMMA, is a chemical compound that has been extensively studied in scientific research. It is a derivative of the drug Gabapentin, which is commonly used to treat epilepsy and neuropathic pain. TMMA has been found to have potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid has been studied for its potential therapeutic applications in a variety of fields. In neurology, it has been found to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and neuropathic pain. In psychiatry, it has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In oncology, it has been found to have anticancer properties, making it a potential treatment for various types of cancer.
Mécanisme D'action
The exact mechanism of action of 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid is not fully understood, but it is believed to act on the GABAergic system in the brain. It is thought to enhance the activity of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant, analgesic, anxiolytic, and antidepressant effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce seizures and increase pain threshold. It has also been found to reduce anxiety and depression-like behaviors. In cell studies, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid in lab experiments is its potential therapeutic applications in a variety of fields. It may also be useful in studying the GABAergic system in the brain and the mechanisms of cancer cell growth and apoptosis. One limitation is that it is a relatively new compound and there is still much to be learned about its properties and potential applications.
Orientations Futures
There are many potential future directions for research on 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid. One area of interest is its potential as a treatment for epilepsy and neuropathic pain. Another area of interest is its potential as a treatment for anxiety and depression. Additionally, further research is needed to fully understand its mechanism of action and its potential as an anticancer agent. Finally, studies on the pharmacokinetics and pharmacodynamics of 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid would be useful in determining its potential clinical applications.
Méthodes De Synthèse
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid can be synthesized through a multi-step process involving the reaction of Gabapentin with various reagents. One common method involves the reaction of Gabapentin with trifluoroacetic anhydride and triethylamine to form the intermediate compound 4,4,4-trifluoro-3-(methylamino)butanoic acid. This intermediate is then reacted with 3-methylbenzyl chloride to form the final product, 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid.
Propriétés
IUPAC Name |
4,4,4-trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-9-4-3-5-10(6-9)8-17(2)11(7-12(18)19)13(14,15)16/h3-6,11H,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCIKFGOYOWSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.